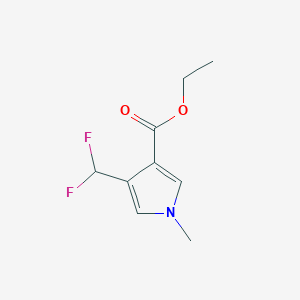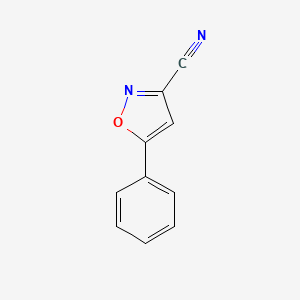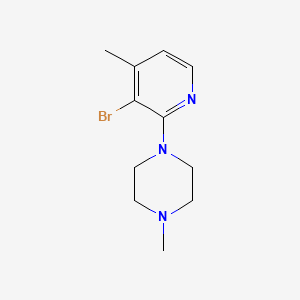
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is a chemical compound with the molecular formula C12H17N3O2. It is a derivative of nicotinic acid and contains a piperazine ring, which is a common structural motif in medicinal chemistry. This compound is used in various scientific research applications due to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate can be synthesized through a multi-step process. One common method involves the reaction of methyl 6-chloronicotinate with 1-methylpiperazine in the presence of N,N-diisopropylethylamine (DIPEA) as a base. The reaction is typically carried out in N,N-dimethylformamide (DMF) at 80°C for 9 hours. The product is then purified by column chromatography to yield the desired compound with a high yield of 90.4% .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger-scale production. This involves the use of larger reaction vessels, automated systems for reagent addition, and more efficient purification techniques to ensure high yield and purity.
化学反応の分析
Types of Reactions
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate undergoes various chemical reactions, including:
Substitution Reactions: The piperazine ring can undergo nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and bases such as sodium hydride (NaH) or potassium carbonate (K2CO3).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Hydrolysis: Acidic or basic conditions using hydrochloric acid (HCl) or sodium hydroxide (NaOH) can be used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of the ester group yields the corresponding carboxylic acid, while oxidation can lead to the formation of various oxidized derivatives.
科学的研究の応用
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Industrial Applications: The compound is used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate involves its interaction with specific molecular targets. For example, it has been studied for its potential as an enzyme inhibitor, where it binds to the active site of the enzyme and prevents its activity. The piperazine ring plays a crucial role in this interaction by providing a suitable binding conformation .
類似化合物との比較
Similar Compounds
- Methyl 6-(4-methylpiperazin-1-yl)nicotinate
- 4-(4-Methylpiperazin-1-yl)benzoic acid
- N-Methylpiperazine derivatives
Uniqueness
Methyl 4-methyl-6-(4-methylpiperazin-1-yl)nicotinate is unique due to its specific substitution pattern on the nicotinate ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in medicinal chemistry and drug development .
特性
分子式 |
C13H19N3O2 |
|---|---|
分子量 |
249.31 g/mol |
IUPAC名 |
methyl 4-methyl-6-(4-methylpiperazin-1-yl)pyridine-3-carboxylate |
InChI |
InChI=1S/C13H19N3O2/c1-10-8-12(14-9-11(10)13(17)18-3)16-6-4-15(2)5-7-16/h8-9H,4-7H2,1-3H3 |
InChIキー |
XRMNHOGTTAQXAO-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NC=C1C(=O)OC)N2CCN(CC2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5,7-Dimethyl-2-(piperazin-1-yl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11798108.png)


![7-Bromo-3-(pyridin-2-YL)benzo[D]isoxazole](/img/structure/B11798133.png)
![2,4-Dichloro-5-(6-chlorooxazolo[5,4-b]pyridin-2-yl)aniline](/img/structure/B11798137.png)

![1-(5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)piperidine-3-carboxylic acid](/img/structure/B11798163.png)



![1-(2-Methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)piperidine-4-carboxylic acid](/img/structure/B11798187.png)

